molecular formula C8H8N2O B1493626 3-Methyl-1H-indazol-6-ol CAS No. 201286-99-9

3-Methyl-1H-indazol-6-ol

Cat. No. B1493626
CAS RN: 201286-99-9
M. Wt: 148.16 g/mol
InChI Key: WTNPPQUZRFSUQF-UHFFFAOYSA-N
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Description

3-Methyl-1H-indazol-6-ol, also known as 3-Methylindazole, is a heterocyclic organic compound that has been studied for its potential applications in scientific research. It is a derivative of the indazole family of compounds, which are characterized by their six-membered ring structure composed of three carbon atoms and three nitrogen atoms. 3-Methylindazole has a wide range of properties that make it a useful tool for scientific research, including its ability to act as an inhibitor of certain enzymes, its low toxicity, and its ability to be synthesized in a variety of ways.

Scientific Research Applications

Crystallographic and Magnetic Resonance Analysis

  • Structural Insights : The structure of 3-Methyl-1H-indazol-6-ol has been analyzed using X-ray crystallography and magnetic resonance spectroscopy. These studies reveal that 3-methyl-1H-indazole forms hydrogen-bonded dimers in its crystal form. The unique crystallization behavior and the supramolecular interactions of this compound provide valuable insights into its structural properties (Teichert et al., 2007).

Synthesis and Biological Activity

  • Synthetic Routes and Microorganism Activity : Syntheses of indazoles structurally related to this compound, such as 15, 16-diazaequilenin derivatives, have been reported. These synthesized indazoles have demonstrated activity against a variety of microorganisms, highlighting their potential biological applications (Morgan et al., 1971).

Anticancer Research

  • Novel Anticancer Derivatives : Derivatives of this compound, such as 1H-Benzo[f]indazole-4,9-diones conjugated with amino acids, have been synthesized and evaluated for their antiproliferative activity. These compounds have shown significant potential as anticancer agents, particularly against breast cancer cell lines (Molinari et al., 2015).

Chemical Properties and Analysis

  • Enthalpy of Formation Studies : Research on the enthalpy of formation for derivatives of this compound has provided valuable data on their thermodynamic properties. Such studies are crucial for understanding the stability and reactivity of these compounds (Orozco-Guareño et al., 2019).

Advanced Synthesis Techniques

  • Catalysis and Chiral Synthesis : Techniques such as CuH catalysis have been used for the highly selective synthesis of C3-substituted 1H-indazoles. This method is vital for creating pharmaceuticals with specific chiral centers, demonstrating the compound's relevance in advanced organic synthesis (Ye et al., 2020).

Biochemical Analysis

Biochemical Properties

3-Methyl-1H-indazol-6-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indazole derivatives, including this compound, have been shown to inhibit enzymes like cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammatory processes . These interactions are primarily through binding to the active sites of these enzymes, thereby inhibiting their activity and reducing inflammation.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives can modulate the activity of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation . Additionally, this compound can affect gene expression by interacting with transcription factors and altering the transcription of specific genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It can bind to the active sites of enzymes, leading to their inhibition or activation. For instance, this compound has been shown to inhibit COX-2 by binding to its active site, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, it can modulate gene expression by interacting with transcription factors and influencing the transcription of genes involved in cell proliferation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a reduction in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause sustained inhibition of inflammatory pathways and prolonged effects on cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit anti-inflammatory and anticancer properties without significant toxicity . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and biotransformation . The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that can be excreted from the body. These metabolic pathways are crucial for the compound’s clearance and its overall pharmacokinetic profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, such as organic anion transporters (OATs) and organic cation transporters (OCTs) . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound can localize to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, it can be found in the cytoplasm, where it can interact with enzymes and other proteins involved in cellular metabolism .

properties

IUPAC Name

3-methyl-2H-indazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-7-3-2-6(11)4-8(7)10-9-5/h2-4,11H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNPPQUZRFSUQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CC2=NN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10627404
Record name 3-Methyl-1,2-dihydro-6H-indazol-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

201286-99-9
Record name 3-Methyl-1,2-dihydro-6H-indazol-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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